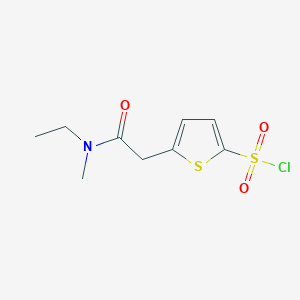
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Electrophilic Substitution: Thiophene undergoes electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions. For example, the cyclization of butane or butadiene with sulfur can produce thiophene, which can then be further functionalized to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like acetic anhydride and catalysts such as SnCl4.
Nucleophilic Substitution: Reagents like P2S5 in acidic conditions.
Oxidation: Reagents like SeO2.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can undergo various chemical reactions that modify its structure, enabling it to interact with biological molecules. These interactions can affect molecular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler thiophene derivative with similar reactivity.
5-{2-[(methoxyacetyl)amino]ethyl}thiophene-2-sulfonyl chloride: Another thiophene derivative with different functional groups.
Uniqueness
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an ethyl(methyl)amino group and a sulfonyl chloride group makes it particularly versatile for various applications .
Propriétés
Formule moléculaire |
C9H12ClNO3S2 |
|---|---|
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
5-[2-[ethyl(methyl)amino]-2-oxoethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO3S2/c1-3-11(2)8(12)6-7-4-5-9(15-7)16(10,13)14/h4-5H,3,6H2,1-2H3 |
Clé InChI |
PUAQEXGIKUQWHX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)CC1=CC=C(S1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)
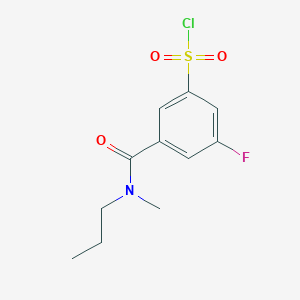
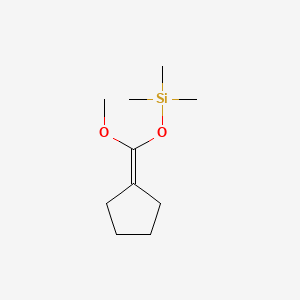
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)

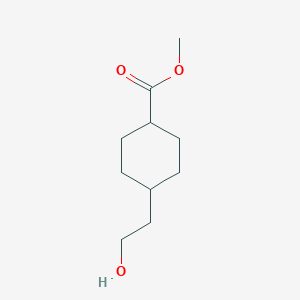
![Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate](/img/structure/B12823264.png)
![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
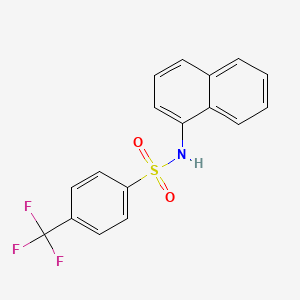
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
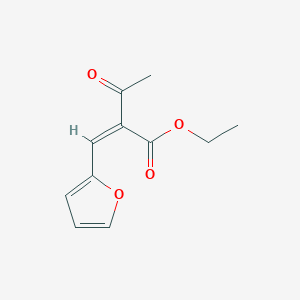
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
